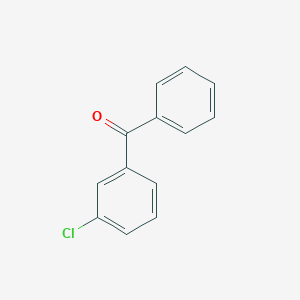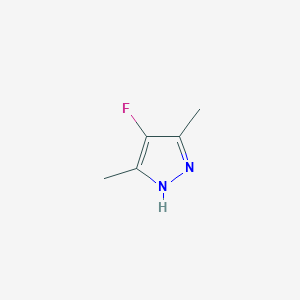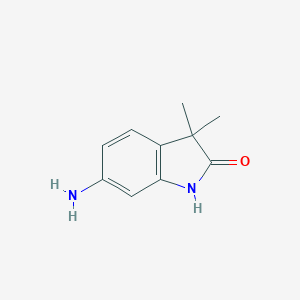
6-Amino-3,3-dimethylindolin-2-one
Vue d'ensemble
Description
6-Amino-3,3-dimethylindolin-2-one (CAS# 100510-65-4) is a versatile reactant used in the preparation of selective and potent aminoisoquinoline derivatives as inhibitors of the mutant B-Raf pathway . It is also used in the synthesis of pentacyclic aurora kinase inhibitors .
Molecular Structure Analysis
The molecular formula of 6-Amino-3,3-dimethylindolin-2-one is C10H12N2O . Its molecular weight is 176.22 . The compound’s structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.22 and a molecular formula of C10H12N2O . The boiling point is 366.6 ℃ at 760 mmHg, and the density is 1.161 g/cm^3 .Applications De Recherche Scientifique
Chemistry
- Summary of the application : “6-Amino-3,3-dimethylindolin-2-one” is used in the synthesis of new complexes . A new ligand 3- ( (2-hydroxy-phenyl)imino)-2- (5-methoxy-3,3-dimethylindolin-2-ylidene) propanal (LOH) has been synthesized from 2-hydoxy aniline and 2- (5-methoxy-3,3-dimethylindolin-2-ylidene) malonaldehyde .
- Methods of application or experimental procedures : The new ligand is utilized to synthesize a set of complexes by its reaction with some of the transition elements salts . The synthesized complexes were identified using FT-IR, UV-Vis, atomic absorption, element analysis, magnetic susceptibility and conductivity measurements .
- Results or outcomes : The research resulted in the successful synthesis of a new series of complexes from the ligand .
Pharmacology
- Summary of the application : “6-Amino-3,3-dimethylindolin-2-one” is used in the synthesis of new 2,3-dihydroindole derivatives . These compounds are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
- Methods of application or experimental procedures : Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .
- Results or outcomes : The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Biochemistry
- Summary of the application : “6-Amino-3,3-dimethylindolin-2-one” is used in the synthesis of new analogs of the endogenous hormone melatonin . These compounds have potential neuroprotective properties .
- Methods of application or experimental procedures : The synthetic strategy involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .
- Results or outcomes : The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Medicinal Chemistry
- Summary of the application : “6-Amino-3,3-dimethylindolin-2-one” is used in the synthesis of new indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety . These compounds are being researched for their potential bioactive properties .
- Methods of application or experimental procedures : The synthesis involves the incorporation of a 1-benzyl-1H-1,2,3-triazole moiety into the indolin-2-one derivatives .
- Results or outcomes : The research resulted in the successful synthesis of new indolin-2-one derivatives with potential bioactive properties .
For instance, it could be used in the development of new pharmaceuticals, as many bioactive compounds contain an indolin-2-one core . Additionally, it could be used in materials science for the synthesis of new organic materials with unique properties .
Safety And Hazards
Propriétés
IUPAC Name |
6-amino-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWARVYFPBLDOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544514 | |
| Record name | 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3,3-dimethylindolin-2-one | |
CAS RN |
100510-65-4 | |
| Record name | 6-Amino-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100510-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

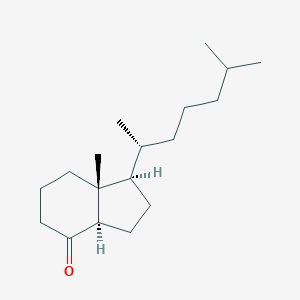
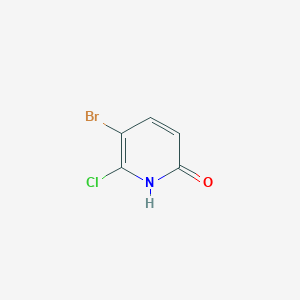
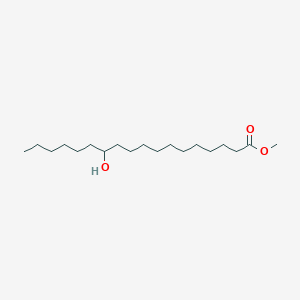
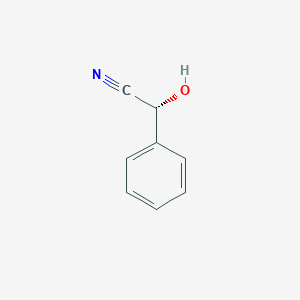
![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)
![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)

